molecular formula C₃₂H₄₁N₂O₅S₂⁺ B1142220 (-)-Trimethaphan Camphorsulfonate CAS No. 99297-10-6

(-)-Trimethaphan Camphorsulfonate

Cat. No.: B1142220
CAS No.: 99297-10-6
M. Wt: 597.81
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Description

(-)-Trimethaphan Camphorsulfonate is a ganglionic blocking agent of significant interest in pharmacological and physiological research. It functions as a competitive antagonist at nicotinic acetylcholine receptors within autonomic ganglia . By inhibiting cholinergic transmission, it effectively blocks both sympathetic and parasympathetic nervous systems, leading to a reduction in sympathetic tone and peripheral vasodilation . This mechanism makes it a valuable compound for studying controlled hypotension, the regulation of blood pressure, and autonomic nervous system function in experimental models .Historically, its clinical applications included managing hypertensive crises and inducing controlled hypotension during surgery to reduce blood loss . Researchers utilize (-)-Trimethaphan Camphorsulfonate to investigate ganglionic transmission, cardiovascular dynamics, and as a tool to understand the physiological effects of generalized autonomic blockade. Its short duration of action is particularly useful for protocols requiring fine control over the extent and timing of ganglionic blockade . This product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

99297-10-6

Molecular Formula

C₃₂H₄₁N₂O₅S₂⁺

Molecular Weight

597.81

Synonyms

[3aR-(3aα,8aα,8bα)]-Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt With (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid;  (1S)-7,7-Dimethyl-2-oxo-Bicyclo[2.2.1]heptane-1-methanesulfonic Acid

Origin of Product

United States

Molecular Pharmacology and Cellular Mechanisms of Action

Nicotinic Acetylcholine (B1216132) Receptor Antagonism at Autonomic Ganglia

Trimethaphan's primary molecular target is the nicotinic acetylcholine receptor (nAChR) located in autonomic ganglia. biopharmanotes.comderangedphysiology.com It functions as a non-depolarizing antagonist at these sites. wikipedia.org This action blocks nerve impulse transmission at both sympathetic and parasympathetic ganglia. nih.gov

Trimethaphan (B611479) acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors of autonomic ganglia. wikipedia.orgdrugbank.comnih.gov It competes with ACh for the same binding sites on the postsynaptic receptors, thereby preventing the stimulatory action of ACh. biopharmanotes.comdrugbank.comnih.gov By occupying these sites, Trimethaphan stabilizes the postsynaptic membrane against the depolarizing effects of ACh released from presynaptic nerve terminals, effectively blocking ganglionic transmission. nih.gov

Neuronal nAChRs are pentameric structures composed of various α and β subunits, and the specific combination of these subunits determines the pharmacological properties of the receptor. nih.gov Research indicates that Trimethaphan exhibits a degree of specificity for different nAChR subunits. It has been identified as an antagonist of neuronal nAChRs containing α-10 and α-4 subunits. drugbank.com There is evidence suggesting its interaction with receptors composed of α3 and β4 subunits (α3β4), which are prevalent in autonomic ganglia. probes-drugs.org The compound's antagonism at α3β4 nAChRs is a key component of its ganglionic blocking activity. nih.govprobes-drugs.org

Table 1: Trimethaphan Interaction with nAChR Subunits

Subunit TargetDocumented InteractionReference
Neuronal α10Antagonist drugbank.com
Neuronal α4Antagonist drugbank.com
α3β4 combinationAntagonist probes-drugs.org

This table is based on available data and may not be exhaustive.

Nicotinic acetylcholine receptors are ligand-gated ion channels. scispace.com The binding of an agonist like acetylcholine normally causes a conformational change, opening the channel to allow ion flow and subsequent neuronal excitation. scispace.com As a competitive antagonist, Trimethaphan's primary action is to prevent this initial binding and activation step. nih.gov While its main role is preventing the channel from opening, some ganglionic blockers can also physically obstruct the open channel pore, an action known as open-channel blockade. The literature on Trimethaphan primarily emphasizes its competitive binding at the receptor site rather than a direct blockade of the ion channel pore or modulation of the channel's gating kinetics. wikipedia.orgbiopharmanotes.comnih.gov

Distinction Between Pre-synaptic and Post-synaptic Effects

The primary documented effect of Trimethaphan is at the postsynaptic membrane, where it competes with acetylcholine for nAChR binding sites, thus preventing depolarization of the postsynaptic neuron. drugbank.comnih.gov However, some ganglionic blocking agents can also have presynaptic effects, influencing the release of neurotransmitters from the nerve terminal. nih.govnih.gov Some reports suggest that Trimethaphan, along with other ganglionic blockers, can reduce the presynaptic release of acetylcholine. nih.gov This indicates a dual action, though the postsynaptic competitive antagonism is considered its principal mechanism of blocking ganglionic transmission. biopharmanotes.comdrugbank.com

Influence on Intracellular Signaling Pathways

Current research literature does not extensively detail the direct influence of Trimethaphan on specific intracellular signaling pathways that are typically associated with G-protein coupled receptors or tyrosine kinases, such as the MAPK or JAK/STAT pathways. nih.gov Its mechanism is rooted in the direct antagonism of ligand-gated ion channels, which primarily affects membrane potential and ion flux rather than initiating complex intracellular enzymatic cascades. scispace.com Any downstream cellular effects are generally considered secondary to the initial blockade of nicotinic receptor-mediated depolarization and the subsequent inhibition of autonomic signaling.

Comparative Analysis of Molecular Targets

Table 2: Comparative Analysis of Trimethaphan's Molecular Interactions

Molecular TargetType of InteractionFunctional EffectReference
Ganglionic nAChRsCompetitive AntagonismBlockade of autonomic transmission wikipedia.orgbiopharmanotes.comnih.gov
Plasma CholinesteraseNoncompetitive InhibitionEnzymatic inhibition nih.gov
Mast CellsUnknownHistamine (B1213489) Release drugbank.comnih.gov
Vascular Smooth MuscleUnknownDirect Vasodilation drugbank.comnih.gov

This table summarizes the known molecular interactions of Trimethaphan.

Compound Reference Table

Structure Activity Relationships Sar and Rational Molecular Design

Identification of Key Pharmacophoric Elements for Ganglionic Blockade

The primary mechanism of action for trimethaphan (B611479) is the competitive blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia. wikipedia.orgcvpharmacology.comwikipedia.org This prevents the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. wikipedia.orgtaylorandfrancis.com The key pharmacophoric elements responsible for this action are centered around its unique structure as a sulfonium (B1226848) compound. pharmacy180.comwikipedia.org

The core structure includes a complex heterocyclic system with a positively charged sulfur atom, which is crucial for its interaction with the nicotinic receptors. nih.govwikipedia.org This cationic head is a common feature among many ganglionic blockers, as it mimics the quaternary ammonium (B1175870) group of the natural ligand, acetylcholine, allowing it to bind to the receptor but not activate it. cvpharmacology.comnih.gov The bulky dibenzyl groups attached to the nitrogen atoms of the imidazolidinone ring system also play a significant role in the binding and antagonistic activity. nih.gov

Stereochemical Influence on Receptor Binding and Functional Efficacy

The stereochemistry of a molecule can significantly influence its interaction with a biological target. nih.gov In the case of nicotinic receptor antagonists, stereoisomers can exhibit different potencies and receptor subtype selectivities. nih.gov For instance, studies on the stereoisomers of mecamylamine, another ganglionic blocker, have shown that while there might be little difference in their 50% inhibition concentrations, there can be significant differences in their dissociation rates from the receptor subtypes. nih.gov Specifically, the S-(+)-mecamylamine isomer was found to dissociate more slowly from certain neuronal nicotinic receptors compared to the R-(-)-isomer. nih.gov

Rational Design Principles for Analog Synthesis

The rational design of new ganglionic blockers has been guided by the need to improve upon the properties of existing drugs like trimethaphan, which has a broad range of effects due to its non-selective nature. pharmacy180.comdrugbank.com A key principle in the rational design of new antibiotics, which can be extrapolated to other drug classes, is to enhance target potency while ensuring the molecule can permeate bacterial outer membranes. nih.gov

For trimethaphan analogs, this would involve modifying the core structure to achieve greater selectivity for specific nicotinic receptor subtypes, potentially reducing side effects. nih.gov The synthesis of novel trimethoprim (B1683648) analogs, for example, has shown that the addition of an amide bond can increase affinity towards the target enzyme. nih.govmdpi.com This highlights a strategy where specific functional groups are introduced to enhance binding affinity and selectivity. The development of trimethoprim analogs as potential antitumor compounds also demonstrates the application of rational drug design to create new therapeutic agents based on an existing chemical template. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding structure-activity relationships. mdpi.com These methods allow for the visualization of how a molecule like trimethaphan might dock into the binding site of the nicotinic receptor. Molecular docking studies on trimethoprim analogs have been used to predict their binding affinity to dihydrofolate reductase. mdpi.com These studies have shown that introducing an amide bond can increase the affinity for the human form of the enzyme. mdpi.com

Similar approaches could be applied to trimethaphan to elucidate the specific interactions between the drug and the amino acid residues of the nicotinic receptor. For example, molecular dynamics simulations have been used to study the permeation of molecules through lipid bilayers, providing insights into their pharmacokinetic properties. nih.gov Such computational studies can help in the rational design of new analogs with improved efficacy and selectivity. nih.gov

Impact of Molecular Charge on Membrane Permeability and Peripheral Selectivity

The permanent positive charge of the trimethaphan cation, a key feature of its sulfonium structure, has a profound impact on its pharmacokinetic properties. wikipedia.org This charge prevents it from readily crossing lipid cell membranes, including the blood-brain barrier. wikipedia.org As a result, trimethaphan's actions are confined to the periphery, and it does not produce central nervous system effects. wikipedia.org

This peripheral selectivity is a direct consequence of its molecular charge. The inability to cross into the central nervous system is a common characteristic of many ganglionic and neuromuscular blockers that possess a charged nitrogen or sulfur atom. taylorandfrancis.com The positive charge, while essential for receptor binding, significantly limits its membrane permeability. wikipedia.orgnih.govacs.org This is a critical consideration in drug design, as the charge of a molecule dictates its ability to be absorbed and distributed throughout the body. nih.govnih.gov

Data Tables

Table 1: Key Structural Features and Their Functional Implications

Structural FeatureFunctional Implication
Positively Charged Sulfonium Ion Mimics acetylcholine, enabling competitive binding to nicotinic receptors. wikipedia.orgcvpharmacology.com
Complex Heterocyclic Core Provides a rigid scaffold for the presentation of key binding groups. nih.gov
Dibenzyl Groups Contribute to the bulk and lipophilicity, influencing binding affinity. nih.gov
Permanent Cationic Charge Restricts passage across the blood-brain barrier, leading to peripheral selectivity. wikipedia.org

Advanced Synthetic Methodologies and Chemical Derivatization

Stereoselective Synthesis of (-)-Trimethaphan

The biological activity of chiral molecules is often dependent on their specific stereochemistry. (-)-Trimethaphan is the active enantiomer, making its stereoselective synthesis a critical area of chemical research. Modern synthetic chemistry offers several strategies to obtain enantiomerically pure compounds, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. nih.govnih.gov

While the original synthesis of Trimethaphan (B611479) likely involved the resolution of a racemic mixture, contemporary approaches would aim for direct asymmetric synthesis to improve efficiency and yield. A potential stereoselective route could involve an asymmetric cyclization step to form the core heterocyclic system, guided by a chiral catalyst. For instance, palladium-catalyzed tandem reactions have been effectively used to create substituted N-allyl sulfonamides with high stereoselectivity, a principle that could be adapted for complex scaffolds. nih.gov Another approach is the use of naturally occurring chiral starting materials, or "chiral synthons," which can be elaborated into the target molecule, embedding the desired stereochemistry from the outset. core.ac.uknih.gov

Despite the importance of its stereochemistry, specific, published methodologies detailing a modern stereoselective total synthesis of (-)-Trimethaphan are not extensively documented in publicly available literature. Research in this area would be invaluable for producing the active enantiomer more efficiently.

Novel Synthetic Routes to Core Scaffolds and Chiral Intermediates

The core of Trimethaphan is a complex, fused heterocyclic system, identified by IUPAC as 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one. nih.gov The development of novel synthetic routes to this or related thieno-fused scaffolds is essential for creating analogs and probes. The synthesis of thiophene-containing heterocycles, such as thieno[2,3-c]pyridines and thieno[3,2-c]pyrazoles, often serves as a model for constructing more complex systems. researchgate.netnih.gov For example, metal-free, denitrogenative transformation reactions have been developed to create thieno[2,3-c]pyridine (B153571) derivatives, offering a mild and effective strategy for building such fused rings. nih.gov

The production of chiral intermediates is a cornerstone of modern pharmaceutical synthesis. core.ac.uk Biocatalytic processes, which use enzymes or whole microorganisms, are highly advantageous due to their remarkable enantio- and regioselectivity under mild conditions. core.ac.uknih.gov For a molecule like Trimethaphan, biocatalysis could be employed to generate chiral building blocks that are later assembled into the final core structure. For instance, enzymatic reduction of a prochiral ketone or enzymatic hydrolysis of a racemic ester could provide access to key enantiomerically pure intermediates.

Preparation of Labeled Trimethaphan for Mechanistic Research

To investigate the mechanism of action, pharmacokinetics, and binding sites of a drug, researchers often rely on labeled versions of the compound. Labeling can involve incorporating radioisotopes or attaching fluorescent tags.

Radioisotopes: Isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the structure of Trimethaphan. These radiolabeled molecules allow for highly sensitive detection in quantitative binding assays and autoradiography studies to map receptor distribution. The synthesis would involve using a labeled precursor at a late stage of the synthetic route to maximize efficiency and minimize handling of radioactive material.

Fluorescent Tags: A fluorescent probe is created by chemically linking a fluorophore (a fluorescent dye) to the drug molecule. nih.govacs.org This allows for visualization of the drug's localization in cells and tissues using fluorescence microscopy. researchgate.net The synthesis of such a probe requires a version of Trimethaphan modified with a reactive handle (e.g., an azide (B81097) or alkyne) that can be "clicked" onto a compatible fluorophore using bioorthogonal chemistry. acs.org

While these techniques are standard in medicinal chemistry, specific published syntheses of radiolabeled or fluorescently tagged Trimethaphan are scarce. The development of such tools would be a significant step forward in researching its molecular pharmacology.

Label TypeCommon Isotopes/TagsPrimary Research Application
Radioisotopic Label ³H, ¹⁴C, ¹²⁵IReceptor binding assays, pharmacokinetics, metabolism studies
Fluorescent Tag Fluorescein, Rhodamine, Cyanine dyesLive-cell imaging, flow cytometry, subcellular localization
Affinity Label Biotin (B1667282), DesthiobiotinProtein pull-down experiments, target identification

This table presents common labeling strategies used in medicinal chemistry.

Synthesis of Structural Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve synthesizing a series of structural analogs of a lead compound and evaluating their biological activity. This process helps to identify the key chemical features (pharmacophores) responsible for the drug's effects and to optimize its properties. For Trimethaphan, SAR studies could explore modifications at several positions:

N-Benzyl Groups: The two benzyl (B1604629) groups could be replaced with other substituted aryl or alkyl groups to probe the hydrophobic and electronic requirements of the binding pocket.

Urea Carbonyl Group: Modification or replacement of the carbonyl group could investigate the role of this hydrogen bond acceptor.

Thiophanium Ring: Altering the substituents or oxidation state of the thiophene-derived portion of the molecule could modulate its binding and physical properties.

Development of Photoaffinity Labels and Chemical Probes

Chemical probes are essential tools for identifying the biological targets of small molecules and mapping their binding sites. nih.goveubopen.org Photoaffinity labeling is a powerful technique within this field where a probe is designed to bind reversibly to its target and then, upon irradiation with light, form a permanent, covalent bond. nih.govnih.gov

A photoaffinity probe based on Trimethaphan would typically incorporate two key features:

A Photoreactive Group: A moiety such as a diazirine, benzophenone, or aryl azide would be appended to the Trimethaphan structure. These groups are chemically inert in the dark but form highly reactive species (carbenes, nitrenes, or radicals) upon UV irradiation, which then covalently crosslink with nearby amino acid residues in the binding site. nih.gov

A Reporter Tag: A tag such as biotin or a small fluorescent dye is often included. This tag facilitates the detection and isolation of the covalently labeled target protein for identification by techniques like mass spectrometry. nih.gov

The general workflow involves incubating the probe with a biological sample (e.g., cells or tissue lysates), irradiating with UV light to induce crosslinking, and then using the reporter tag to isolate and identify the protein targets. nih.gov While this is a well-established strategy for exploring drug-protein interactions, the development and application of photoaffinity probes specifically derived from the Trimethaphan scaffold have not been extensively reported in the scientific literature.

Photoreactive GroupReactive IntermediateKey Features
Phenyl Azide NitreneLonger-lived intermediate, can rearrange.
Benzophenone Triplet RadicalReacts preferentially with C-H bonds, relatively stable.
Trifluoromethylphenyl diazirine CarbeneHighly reactive, short-lived, inserts into various bonds.

This table outlines common photoreactive groups used in the design of photoaffinity labels.

Pre Clinical Pharmacodynamics and Pharmacokinetics in Research Models

In Vitro Receptor Binding Kinetics and Affinities in Isolated Systems

(-)-Trimethaphan camphorsulfonate functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine (B1216132) receptors located in autonomic ganglia. wikipedia.org As a sulfonium (B1226848) compound, it possesses a positive charge which restricts its ability to cross lipid cell membranes. wikipedia.org This characteristic is central to its targeted action on the peripheral nervous system. In vitro studies have demonstrated its binding to these receptors, thereby blocking the transmission of nerve impulses in both the sympathetic and parasympathetic systems. wikipedia.org Further in vitro cell culture tests have also indicated its potential for binding with cell surface receptors. epo.org

The compound is classified as a monosulfonium compound and is recognized for its role as a ganglionic blocker. dokumen.pub Its mechanism involves counteracting cholinergic transmission specifically at the nicotinic acetylcholine receptors within the autonomic ganglia. wikipedia.org This competitive antagonism prevents the binding of acetylcholine, the endogenous neurotransmitter, thus inhibiting ganglionic transmission.

Mechanistic Effects on Isolated Cellular and Tissue Preparations

In isolated tissue preparations, the effects of (-)-Trimethaphan camphorsulfonate are consistent with its ganglionic blocking properties. For instance, in studies involving isolated rat liver parenchymal cells, the hyperglycemic effects induced by selective alpha-1 adrenoceptor agonists were observed. nih.gov In models of perfused livers, electrical stimulation of splanchnic nerves resulted in physiological changes such as altered blood flow and increased glycogenolysis, effects that are modulated by the autonomic nervous system and thus influenced by ganglionic blockade. nih.gov

Research on adipose tissue has provided indirect evidence of the role of sympathetic innervation in lipolysis. Electrical stimulation of adipose nerves in dogs led to an increase in plasma free fatty acid concentrations, an effect that was inhibited by the ganglionic blockade produced by trimethaphan (B611479) camphorsulfonate. nih.gov Similarly, in studies on the pancreas, the effects of vagal stimulation on insulin (B600854) release were blocked by hexamethonium, a similar ganglionic blocking agent, suggesting that nicotinic receptors in the intrapancreatic ganglia are involved. nih.gov

Enzymatic Biotransformation and Metabolic Pathway Characterization in Non-Human Systems

While detailed enzymatic biotransformation and metabolic pathway characterization for (-)-Trimethaphan camphorsulfonate in non-human systems are not extensively detailed in the provided results, it is known to be a short-acting drug. archive.org This suggests that it is rapidly metabolized or eliminated from the body. The transformation of cyanide to thiocyanate, a major metabolic pathway in humans, occurs in the liver and kidney and is catalyzed by the enzyme rhodanese. doctorlib.org Although this is not directly about trimethaphan, it highlights the general principles of drug metabolism that could be relevant.

Distribution and Clearance Mechanisms in Animal Models for Research Purposes

Due to its positive charge, (-)-Trimethaphan camphorsulfonate is prevented from crossing the blood-brain barrier, meaning it does not have effects on the central nervous system. wikipedia.org Its distribution is therefore limited to the periphery. Studies in dogs have investigated its effects on peripheral vasodilation. physiology.org In these animal models, the drug's short duration of action is a key characteristic. archive.org When administered intravenously, its effects on blood pressure are significant but are reversed quickly upon cessation of the infusion, indicating a rapid clearance mechanism. archive.org

Impact on Autonomic Reflexes and Systemic Control in Experimental Models

(-)-Trimethaphan camphorsulfonate has a profound impact on autonomic reflexes and systemic control in experimental models. In young chimpanzees, ganglionic blockade with trimethaphan induced significant decreases in heart rate, cardiac output, and mean arterial pressure, indicating a substantial level of sympathetic-adrenergic stimulation in the resting state. nasa.gov

Studies in rats have shown that the administration of a ganglionic antagonist eliminates sympathetic nerve activity and reduces mean arterial pressure. nih.gov In rats exposed to chronic intermittent hypoxia, the decrease in mean arterial pressure following ganglionic blockade was significantly greater, suggesting an enhanced contribution of sympathetic nerve activity to resting blood pressure. nih.gov Furthermore, the drug has been used to examine baroreflex function in hypercholesterolemic rats. researchgate.net The compound's ability to induce peripheral vasodilation has been utilized in studies on cold tolerance in dogs. physiology.org In quadriplegic subjects, trimethaphan camphorsulfonate was used to induce vasodilation to study the reactivity of the digital circulation to norepinephrine (B1679862). ed.gov

Analytical Methodologies for Research Application

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

The quantification of trimethaphan (B611479), a permanently charged quaternary ammonium (B1175870) and sulfonium (B1226848) compound, in complex biological matrices such as plasma and urine presents analytical challenges due to its polarity and low volatility. wikipedia.orgnih.gov Methodologies must be tailored to handle these properties effectively.

While specific validated HPLC methods for the routine quantification of (-)-Trimethaphan Camphorsulfonate in biological matrices are not widely documented in recent literature, a suitable method can be designed based on established principles for analyzing similar quaternary ammonium compounds (QACs). nih.govalsenvironmental.co.ukresearchgate.net Ion-pair reversed-phase HPLC is a common and effective strategy for such analytes. alsenvironmental.co.uk

A hypothetical HPLC method would involve sample preparation to extract the analyte from the biological matrix, followed by chromatographic separation and detection. Sample preparation could involve protein precipitation for plasma samples, followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. researchgate.net

The chromatographic separation would likely be performed on a C18 or similar reversed-phase column. researchgate.net Due to the charged nature of trimethaphan, an ion-pairing agent, such as formic acid or ammonium formate, would be added to the mobile phase to improve retention and peak shape. researchgate.net The mobile phase would typically consist of an aqueous buffer (containing the ion-pairing agent) and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient elution mode. nih.gov Detection could be achieved using UV spectrophotometry or, for higher sensitivity and specificity, mass spectrometry (LC-MS). nih.govresearchgate.net

Table 1: Hypothetical HPLC-MS Parameters for Trimethaphan Analysis

ParameterSpecificationPurpose
Column C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm)Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic AcidAqueous component, provides protons for ionization and acts as an ion-pairing agent.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the analyte.
Gradient 5% B to 95% B over 10 minutesTo elute compounds with varying polarities.
Flow Rate 0.3 mL/minStandard flow for analytical columns.
Injection Volume 5 µLVolume of prepared sample introduced into the system.
Detector Mass Spectrometer (e.g., Triple Quadrupole or ToF)Provides high sensitivity and specificity for quantification.
Ionization Mode Positive Electrospray Ionization (ESI+)Suitable for permanently charged cationic compounds like trimethaphan.
Monitored Ion m/z 365.16 (Trimethaphan cation [M]⁺)Specific mass-to-charge ratio for the target analyte.

This table represents a potential starting point for method development, based on common practices for similar analytes.

Direct analysis of the trimethaphan salt by GC-MS is not feasible due to its non-volatile nature and thermal instability; sulfonium salts are known to decompose under the high temperatures of a GC inlet. tandfonline.com Therefore, quantitative analysis using GC-MS requires a derivatization step to convert the analyte into a volatile and thermally stable form. youtube.com

The analytical process would begin with extraction of trimethaphan from the biological matrix. Following extraction, a derivatization reaction would be performed. Common techniques for similar compounds include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. youtube.com

The derivatized sample is then injected into the GC, where it is separated from other components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). youtube.com The mass spectrometer serves as a highly specific and sensitive detector, identifying the derivatized trimethaphan based on its characteristic mass spectrum and retention time. tandfonline.comyoutube.com

Table 2: General GC-MS Parameters for Derivatized Trimethaphan

ParameterSpecificationPurpose
Derivatization Silylation (e.g., with MSTFA)To increase volatility and thermal stability.
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)Inert column for separation of derivatized compounds.
Carrier Gas Helium at 1 mL/minMobile phase to carry analytes through the column.
Inlet Temperature 250-280 °CTo ensure rapid vaporization of the derivatized analyte.
Oven Program Ramped from ~100 °C to 300 °CTo achieve separation of components based on boiling point.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method to produce repeatable fragmentation patterns.
MS Detection Scan or Selected Ion Monitoring (SIM)SIM mode offers higher sensitivity for quantitative analysis.

This table outlines a general approach, as a specific, validated method for trimethaphan derivatization and GC-MS analysis is not available in the literature.

Spectroscopic Methods for Structural Characterization of Research Derivatives

Spectroscopic methods are indispensable for confirming the identity of (-)-Trimethaphan Camphorsulfonate and for elucidating the structure of its novel research derivatives.

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei like ¹H and ¹³C.

¹H NMR: A proton NMR spectrum of (-)-Trimethaphan Camphorsulfonate would be expected to show distinct signals for the protons of the trimethaphan cation and the camphorsulfonate anion. Key signals would include those from the aromatic protons of the two benzyl (B1604629) groups, the aliphatic protons of the complex, fused thiophanium heterocyclic system, and the characteristic protons of the camphor (B46023) moiety, such as the methyl groups. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments in the molecule. This allows for confirmation of the carbon skeleton for both the trimethaphan cation and the camphorsulfonate counter-ion. rsc.org

Advanced NMR Techniques: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, which is crucial for the unambiguous assignment of all signals and the complete structural elucidation of novel derivatives.

³³S NMR: While technically challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR could theoretically be used to directly probe the electronic environment of the sulfonium and sulfonate sulfur atoms, providing unique structural insights. nih.govresearchgate.net

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

Molecular Ion Confirmation: High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (ToF) analyzer, can accurately determine the mass of the intact compound. For (-)-Trimethaphan Camphorsulfonate (C₃₂H₄₀N₂O₅S₂), the analysis would focus on the trimethaphan cation (C₂₂H₂₅N₂OS⁺), which has a calculated monoisotopic mass of 365.1631 g/mol . nih.gov

Tandem Mass Spectrometry (MS/MS): For structural analysis of derivatives, tandem MS is used to fragment a selected precursor ion and analyze the resulting product ions. The fragmentation pattern provides a fingerprint that helps to identify the molecule and locate structural modifications. For the trimethaphan cation, characteristic fragmentation pathways would likely include:

Loss of a benzyl group (C₇H₇, mass = 91 Da).

Cleavage of the heterocyclic ring system.

Other fragmentations specific to the sulfonium core structure. tandfonline.com

Bioanalytical Assays for Receptor Binding and Functional Studies

Bioanalytical assays are critical for understanding the pharmacological activity of (-)-Trimethaphan Camphorsulfonate at its molecular target. Trimethaphan functions as a non-depolarizing competitive antagonist at ganglionic nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgncats.io

Receptor Binding Assays: Competitive radioligand binding assays are used to determine the affinity of trimethaphan for specific nAChR subtypes. These assays typically use cell membranes prepared from cell lines (e.g., HEK293) engineered to express a specific nAChR subtype (e.g., the α3β4 ganglionic receptor). The membranes are incubated with a constant concentration of a radiolabeled nAChR antagonist (e.g., [³H]epibatidine) and varying concentrations of unlabeled trimethaphan. nih.govnih.gov By measuring the displacement of the radioligand, the inhibitory constant (Ki) of trimethaphan can be calculated, providing a quantitative measure of its binding affinity. nih.gov

Table 3: Representative Parameters for a Competitive nAChR Binding Assay

ParameterDescriptionExample
Biological System Cell membranes expressing a specific nAChR subtype.HEK293 cells transfected with human α3β4 nAChR subunits.
Radioligand A high-affinity nAChR ligand labeled with a radioisotope.[³H]Epibatidine or [¹²⁵I]α-Bungarotoxin.
Test Compound Unlabeled (-)-Trimethaphan Camphorsulfonate.Serial dilutions from 1 nM to 1 mM.
Incubation Components are mixed in a buffer and incubated to reach equilibrium.60 minutes at room temperature.
Separation Bound and free radioligand are separated.Rapid filtration through glass fiber filters.
Detection Radioactivity on the filters is quantified.Liquid scintillation counting.
Data Analysis IC₅₀ (concentration inhibiting 50% of specific binding) is determined and converted to Ki.Non-linear regression using the Cheng-Prusoff equation.

Functional Studies: Functional assays measure the effect of trimethaphan on receptor activity. Electrophysiological techniques, particularly the two-electrode voltage clamp (TEVC) method using Xenopus oocytes, are considered a gold standard. nih.gov Oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. An agonist, such as acetylcholine (ACh), is applied to activate the receptor and elicit an inward ion current. The inhibitory effect of trimethaphan is then quantified by co-applying it with ACh and measuring the reduction in the current amplitude. This allows for the determination of the IC₅₀ value, a measure of the compound's functional potency as an antagonist. nih.gov Other functional assays include fluorescence-based measurements of calcium influx in response to receptor activation.

Electrochemical and Voltammetric Methods in Research Settings

Electrochemical techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are powerful tools for elucidating the redox properties of electroactive molecules. These methods are frequently employed in pharmaceutical analysis due to their high sensitivity, rapid response, and cost-effectiveness. The general approach for analyzing a new compound involves studying its behavior at different types of electrodes (e.g., glassy carbon, platinum, gold) and in various supporting electrolytes across a range of pH values. This allows for the determination of key analytical parameters such as the oxidation or reduction potentials, the number of electrons transferred in the electrochemical reaction, and the diffusion coefficient.

In the context of drug analysis, these techniques can be used to develop quantitative methods for determining the concentration of a drug in a formulation or biological fluid. This typically involves constructing a calibration curve by measuring the peak current at a specific potential as a function of the analyte concentration. The limit of detection (LOD) and limit of quantification (LOQ) are then established to validate the sensitivity of the method.

Although no specific data exists for (-)-Trimethaphan Camphorsulfonate, research on other sulfur-containing and nitrogen-containing heterocyclic compounds can provide a general framework for how such an analysis might be approached. For instance, the presence of the thiophanium and imidazolidinone rings in the trimethaphan structure suggests potential sites for electrochemical oxidation or reduction.

The lack of published research in this specific area presents an opportunity for future analytical studies. A systematic investigation into the electrochemical properties of (-)-Trimethaphan Camphorsulfonate would be a valuable contribution to the analytical chemistry of this compound. Such research would likely involve the following steps:

Preliminary CV screening: To determine if the compound is electroactive within the potential window of common electrode materials and solvent systems.

Method optimization: Including the selection of the optimal electrode material, supporting electrolyte, pH, and voltammetric technique (DPV or SWV) to achieve the best analytical signal.

Investigation of the electrode mechanism: To understand the nature of the electrochemical reaction (e.g., reversible, irreversible, diffusion-controlled, or adsorption-controlled).

Development and validation of a quantitative method: Establishing the linear range, LOD, LOQ, precision, and accuracy for the determination of (-)-Trimethaphan Camphorsulfonate.

Without experimental data from such studies, it is not possible to provide detailed research findings or construct data tables specific to the electrochemical and voltammetric analysis of (-)-Trimethaphan Camphorsulfonate.

Trimethaphan Camphorsulfonate As a Pharmacological Research Tool

Utility in Dissecting Autonomic Nervous System Physiology

(-)-Trimethaphan camphorsulfonate's primary utility in research stems from its ability to induce a generalized blockade of the autonomic nervous system. By inhibiting neurotransmission in both sympathetic and parasympathetic ganglia, researchers can effectively create a "chemical denervation" model. This allows for the study of physiological processes in the absence of autonomic control, providing insights into the intrinsic properties of organs and tissues.

The compound's action as a ganglionic blocker leads to a reduction in both sympathetic and parasympathetic tone. drugbank.com This non-selective blockade is crucial for understanding the integrated function of the autonomic nervous system and how its two branches interact to maintain homeostasis. For instance, by administering trimethaphan (B611479), researchers can investigate the baseline state of blood vessels or the heart, free from the constant modulatory input of autonomic nerves.

Application in Studies of Nicotinic Acetylcholine (B1216132) Receptor Function

(-)-Trimethaphan camphorsulfonate exerts its effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia. wikipedia.org This specific mechanism of action has made it a valuable tool for studying the function and pharmacology of these receptors.

In electrophysiological studies, trimethaphan has been used to differentiate between different types of nicotinic receptor antagonists. For example, research on rat submandibular ganglion cells demonstrated that trimethaphan, unlike open-channel blockers such as tubocurarine (B1210278) and decamethonium, acts as a receptor antagonist without causing a "use-dependent" run-down of responses. nih.govnih.gov This characteristic allows for a cleaner investigation of the competitive antagonism at the receptor level. The compound's ability to compete with acetylcholine for binding sites on postsynaptic receptors is a key aspect of its utility in these studies. oup.com

Use in Investigating Neural Control of Physiological Processes in Experimental Models

The capacity of (-)-trimethaphan camphorsulfonate to induce controlled hypotension has been particularly useful in experimental models investigating the neural control of various physiological processes. By transiently removing autonomic influence, researchers can explore the roles of other regulatory systems.

For example, studies in canine models have utilized trimethaphan-induced hypotension to investigate the autoregulation of myocardial blood flow. ncats.io By reducing systemic blood pressure through ganglionic blockade, researchers can observe how the coronary circulation adapts to maintain adequate blood supply to the heart muscle, independent of autonomic reflexes. Similarly, its effects on renal function under hypotensive conditions have been a subject of investigation. ncats.io

Development of Novel Chemical Biology Probes Based on Trimethaphan Scaffolds

While research directly on novel chemical biology probes based on the trimethaphan scaffold is not extensively documented in the provided results, the principles of developing such tools are evident in related fields. The development of trifunctional, trimethoprim-based probes, for instance, highlights a strategy that could be adapted. vanderbilt.edu These probes are designed with multiple functionalities, such as ligand-induced stabilization, covalent binding, and a handle for "Click-Chemistry" modification, allowing for the isolation and characterization of protein complexes. vanderbilt.edu This approach, if applied to a trimethaphan scaffold, could yield powerful tools for investigating the specific protein interactions involved in ganglionic transmission.

Future Directions in Academic Research on Trimethaphan Camphorsulfonate

Exploration of Undiscovered Molecular Interactions and Off-Target Binding in Research Models

The primary mechanism of trimethaphan (B611479) is understood to be the competitive, non-depolarizing antagonism of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia. wikipedia.org This action blocks both the sympathetic and parasympathetic nervous systems. wikipedia.org However, the full spectrum of its molecular interactions is likely more complex. Future research should focus on identifying potential off-target binding sites. Modern screening techniques, such as affinity chromatography-mass spectrometry and computational docking studies, could reveal previously unknown protein interactions.

Furthermore, trimethaphan is known to induce histamine (B1213489) release, which contributes to its hypotensive effect. wikipedia.orgnih.govncats.io The precise molecular mechanism behind this histamine release is not fully elucidated and warrants further investigation. Understanding these secondary interactions is crucial for a complete picture of the compound's pharmacological profile. It is also noted that trimethaphan may prolong the effects of neuromuscular blocking agents, suggesting interactions beyond the autonomic ganglia. nih.gov

Advanced Spectroscopic and Structural Biology Studies of Receptor-Ligand Complexes

A detailed understanding of how (-)-Trimethaphan Camphorsulfonate interacts with its primary target, the nicotinic acetylcholine receptor, at an atomic level is still lacking. Advanced spectroscopic techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution three-dimensional structures of the trimethaphan-receptor complex.

These structural insights would be invaluable for several reasons. They could elucidate the specific binding pocket and the key amino acid residues involved in the interaction. This knowledge could then be used to rationally design new ligands with improved specificity and affinity for the receptor, potentially separating the desired therapeutic effects from unwanted side effects.

Integration with 'Omics' Technologies for Systems-Level Mechanistic Insights

The era of 'omics' technologies offers a powerful lens through which to re-examine the systemic effects of (-)-Trimethaphan Camphorsulfonate. nih.gov A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological changes induced by the compound. nih.govnih.gov

For instance, transcriptomic studies (e.g., RNA-seq) could identify changes in gene expression in various tissues following trimethaphan administration. Proteomic analyses could then reveal corresponding changes in protein levels and post-translational modifications. nih.gov Metabolomic profiling could uncover alterations in metabolic pathways. nih.gov Integrating these multi-omics datasets would allow researchers to construct comprehensive network models of trimethaphan's action, moving beyond a single-target perspective to a systems-level understanding. nih.gov

Development of Next-Generation Research Tools with Enhanced Specificity or Novel Functionality

The knowledge gained from advanced structural and 'omics' studies could be leveraged to engineer novel research tools derived from the trimethaphan scaffold. By modifying the chemical structure of trimethaphan, it may be possible to create derivatives with enhanced specificity for particular subtypes of nicotinic acetylcholine receptors.

Such selective antagonists would be invaluable for dissecting the specific roles of these receptor subtypes in various physiological and pathological processes. Furthermore, functionalized trimethaphan analogues, for example, those conjugated with fluorescent tags or photoaffinity labels, could be developed as probes to visualize and study receptor dynamics in living cells and tissues.

Historical Reassessment and Mechanistic Re-evaluation with Modern Techniques

Given that trimethaphan was introduced when pharmacological tools were less sophisticated, a historical reassessment of its mechanism of action using modern techniques is warranted. drugbank.comncats.io For example, the observation of sudden respiratory arrest as a rare side effect has an unknown mechanism, as the drug does not appear to block neuromuscular transmission. wikipedia.org Modern electrophysiological and neuropharmacological methods could be employed to investigate this phenomenon more thoroughly.

Revisiting early studies on its cardiovascular effects, such as its impact on cardiac contractility and heart rate, with contemporary methods could also provide a more nuanced understanding. wikipedia.org This re-evaluation could either confirm and refine the established knowledge or uncover entirely new facets of its pharmacology, solidifying its place as a valuable chemical probe in neuroscience and pharmacology.

Q & A

Basic: What is the mechanism of action of (-)-Trimethaphan Camphorsulfonate in ganglionic blockade, and how is this characterized experimentally?

Answer:
(-)-Trimethaphan Camphorsulfonate acts as a competitive nicotinic acetylcholine receptor antagonist, inhibiting neurotransmission at autonomic ganglia. Methodological validation involves in vivo hemodynamic studies in animal models (e.g., dogs or primates) under controlled anesthesia. Key parameters include monitoring blood pressure, cardiac output, and regional blood flow (e.g., coronary, renal) using techniques like electromagnetic flowmetry or radioactive microspheres . Dose-response curves are established to differentiate ganglionic blockade from direct vascular effects, with validation via reversal using cholinesterase inhibitors.

Basic: How is (-)-Trimethaphan Camphorsulfonate synthesized, and what analytical methods ensure enantiomeric purity?

Answer:
The synthesis involves condensing 3,4-dibenzyl-2-ketoimidazole with trimethylene thiophanium intermediates, followed by salt formation with camphorsulfonic acid. Enantiomeric purity is critical due to stereospecific activity. Chiral resolution is achieved via HPLC using cellulose-based columns (e.g., Chiralcel OD-H) with UV detection. Alternatively, NMR analysis of camphorsulfonate esters (e.g., derivatizing chiral alcohols) can determine enantiomeric excess by comparing diastereomeric splitting patterns in 1H^1H- or 13C^{13}C-NMR spectra .

Advanced: How can researchers resolve contradictions in hemodynamic data between studies using (-)-Trimethaphan Camphorsulfonate in different species (e.g., dogs vs. primates)?

Answer:
Discrepancies in cardiac output or regional blood flow effects (e.g., coronary vs. splanchnic circulation) arise from species-specific autonomic tone and anesthesia protocols. To address this:

Standardize Anesthesia: Use consistent agents (e.g., halothane vs. methoxyflurane) to minimize confounding vasoactive effects .

Control Baseline Parameters: Monitor pre-treatment autonomic activity (e.g., baroreceptor sensitivity) and adjust dosing to equivalent ganglionic blockade levels.

Cross-Validate Models: Compare results in conscious vs. anesthetized animals to isolate drug effects from anesthesia artifacts .

Advanced: What methodologies optimize (-)-Trimethaphan Camphorsulfonate formulations for high API loading in solid dosage forms?

Answer:
Camphorsulfonate’s superior compressibility allows high drug loads (60–100% w/w) in tablets. Key steps include:

  • Dry Granulation: Pre-compaction via roller compaction to enhance flowability and reduce elasticity.
  • Compression Analysis: Use compaction simulators to measure tensile strength (>2.0 MPa) and adjust compression force (10–20 kN).
  • Excipient Screening: Pair with brittle fillers (e.g., microcrystalline cellulose) to mitigate camphorsulfonate’s slight plasticity .

Basic: What are the standard protocols for assessing (-)-Trimethaphan Camphorsulfonate’s effects on cerebral oxygenation during hypotensive anesthesia?

Answer:
In models like rodents or primates:

Induce Controlled Hypotension: Administer incremental doses (0.5–5 mg/kg IV) to achieve target mean arterial pressure (40–60 mmHg).

Monitor Brain-Surface PO2PO_2: Use polarographic microelectrodes or fluorescence quenching probes.

Correlate with Hemodynamics: Simultaneously measure cerebral blood flow via laser Doppler or 14C^{14}C-iodoantipyrine autoradiography .

Advanced: How can researchers address batch-to-batch variability in (-)-Trimethaphan Camphorsulfonate’s pharmacological activity?

Answer:
Variability often stems from residual solvents or enantiomeric impurities. Mitigation strategies:

  • Quality Control: Enforce strict HPLC purity thresholds (>99.5%) with chiral columns.
  • Stability Studies: Conduct accelerated degradation (40°C/75% RH) to identify degradation products (e.g., sulfonic acid derivatives) via LC-MS.
  • Bioassay Calibration: Standardize batches using ex vivo ganglion preparation (e.g., rat cervical ganglia) to quantify blockade efficacy .

Basic: What safety protocols are essential when handling (-)-Trimethaphan Camphorsulfonate in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for weighing/powder handling due to potential respiratory irritancy.
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced: What computational or in silico approaches predict (-)-Trimethaphan Camphorsulfonate’s interactions with nicotinic receptors?

Answer:

Molecular Docking: Use AutoDock Vina to model binding to the α3β4 nicotinic receptor subtype, focusing on sulfonate-cation interactions.

MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.

Validate Experimentally: Compare predictions with patch-clamp electrophysiology in transfected HEK293 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.